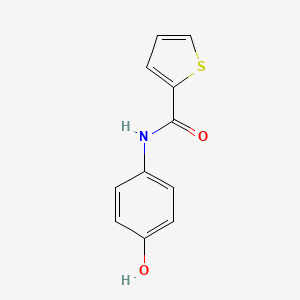

N-(4-hydroxyphenyl)thiophene-2-carboxamide

Description

N-(4-Hydroxyphenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a hydroxyl-substituted phenyl group attached to the amide nitrogen. This compound is structurally characterized by a thiophene ring (a five-membered aromatic heterocycle with a sulfur atom) linked to a carboxamide group, which is further substituted with a 4-hydroxyphenyl moiety. The hydroxyl group at the para position of the phenyl ring confers distinct electronic and hydrogen-bonding properties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

N-(4-hydroxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRSNMYZHZKDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393141 | |

| Record name | N-(4-hydroxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98902-53-5 | |

| Record name | N-(4-hydroxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Amination Reaction: : One common method to synthesize N-(4-hydroxyphenyl)thiophene-2-carboxamide involves the reaction of 4-hydroxyaniline with thiophene-2-carboxylic acid chloride. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Reaction Conditions

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (25-40°C).

- Time: Several hours to overnight.

-

Coupling Reaction: : Another approach involves the coupling of 4-hydroxyphenylboronic acid with thiophene-2-carboxamide using a palladium-catalyzed Suzuki coupling reaction.

Reaction Conditions

- Catalyst: Palladium(II) acetate.

- Base: Potassium carbonate.

- Solvent: A mixture of water and ethanol.

- Temperature: Reflux conditions (around 80°C).

- Time: Several hours.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Ester or ether derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that N-(4-hydroxyphenyl)thiophene-2-carboxamide derivatives demonstrate notable anti-inflammatory activity. For instance, molecular docking studies have shown that these compounds can effectively bind to the cyclooxygenase-2 (COX-2) enzyme, which is a critical target in the treatment of inflammatory diseases. The binding affinity of certain derivatives has been comparable to established anti-inflammatory drugs like diclofenac sodium, suggesting their potential as therapeutic agents in managing inflammation .

Antibacterial Efficacy

The compound has also been evaluated for its antibacterial properties. Studies have shown that this compound derivatives exhibit significant activity against various strains of bacteria, including Escherichia coli. Molecular docking analyses reveal strong interactions with β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This suggests that these compounds could serve as novel β-lactamase inhibitors, offering a potential solution to combat antibiotic resistance .

Case Study: Anti-inflammatory Activity

A study published in the Journal of Chemical Sciences investigated the anti-inflammatory effects of synthesized thiophene derivatives, including this compound. The results indicated that certain derivatives exhibited high binding energy and effective interactions with COX-2, supporting their use as anti-inflammatory agents in clinical settings .

Case Study: Antibacterial Activity

In another study focusing on antibacterial efficacy, researchers synthesized a series of thiophene-2-carboxamide derivatives and tested them against ESBL-producing E. coli strains. The findings revealed that specific compounds demonstrated superior antibacterial activity and effective binding to the active site of β-lactamase enzymes, highlighting their potential as therapeutic agents against resistant bacterial infections .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism by which N-(4-hydroxyphenyl)thiophene-2-carboxamide exerts its effects depends on its application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access. In catalysis, it may coordinate with metal centers, altering their electronic properties and facilitating specific reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The physicochemical properties of thiophene-2-carboxamide derivatives are highly dependent on the substituents attached to the phenyl ring. Key comparisons include:

Table 1: Substituent Effects on Melting Points and Solubility

Insights :

- Hydroxyl vs.

- Chloro Substituents : Electron-withdrawing groups like Cl (e.g., in compound 7h) may lower electron density on the phenyl ring, affecting reactivity in electrophilic substitutions .

Table 2: Antifungal and Antiviral Activities

Insights :

- Antifungal Activity : Chlorophenyl derivatives (e.g., 7h) show comparable activity to commercial fungicides like thifluzamide, suggesting that electron-withdrawing groups enhance interactions with fungal targets such as succinate dehydrogenase .

- Antiviral Activity : Bulky substituents (e.g., benzyl in 5a) improve antiviral efficacy, likely by optimizing steric interactions with viral proteins .

Table 3: Yield and Purity of Selected Analogues

Insights :

- High-yield syntheses (e.g., 84% for compound 7) are achievable with optimized coupling agents and conditions.

- Microwave methods reduce reaction times but may require careful control of temperature and solvent .

Biological Activity

N-(4-hydroxyphenyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyphenyl group and a carboxamide functional group. This structure is significant as it influences the compound's pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including this compound. The compound exhibits promising activity against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound shows effective antibacterial properties with MIC values comparable to established antibiotics.

- Mechanism of Action : The compound's antibacterial action is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Escherichia coli | 8 | Effective against ESBL strains |

| Staphylococcus aureus | 4 | High sensitivity observed |

| Pseudomonas aeruginosa | 16 | Moderate sensitivity |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may act as a COX-2 inhibitor, which is crucial for managing inflammation.

Research Insights:

- Docking Studies : Molecular docking simulations indicate strong binding affinity to COX-2 receptors, suggesting potential as an anti-inflammatory agent.

- In Vitro Studies : Experimental results demonstrate significant reduction in pro-inflammatory cytokines in treated cell lines.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer models. The compound shows promise due to its ability to induce apoptosis in cancer cells.

Case Studies:

- Breast Cancer : In vitro studies revealed that the compound inhibits the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase.

- Mechanism of Action : The compound appears to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Q & A

Q. What are the standard synthetic routes for N-(4-hydroxyphenyl)thiophene-2-carboxamide, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via acylation of 2-thiophenecarbonyl chloride with 4-aminophenol in anhydrous solvents (e.g., CH₂Cl₂ or toluene) under reflux conditions. Catalysts such as DMAP (4-dimethylaminopyridine) may accelerate the reaction . Post-synthesis, purification is achieved using reverse-phase HPLC or recrystallization (e.g., methanol/water mixtures) . Purity is validated via:

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm for thiophene and hydroxyphenyl groups) and carbonyl carbons (δ ~165–170 ppm). Discrepancies in peak splitting may indicate rotational isomerism .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O–H stretch (~3200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations. For example, NOESY can identify spatial proximity between thiophene and hydroxyphenyl groups .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Hydrogen-bonding patterns (e.g., N–H⋯O or O–H⋯N interactions) often explain stabilization of specific conformers .

- Dynamic NMR : Detect slow conformational exchange in solution at variable temperatures .

Q. What strategies optimize the compound’s bioactivity through substituent modification?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Introduce halogens (Cl, F) at the thiophene 5-position to enhance electrophilicity and interaction with biological targets .

- Metal Coordination : Design Co(II), Ni(II), or Cu(II) complexes to exploit redox activity. Chelation sites include the amide carbonyl and thiophene sulfur .

- Pharmacophore Hybridization : Merge with bioactive scaffolds (e.g., pyrazolo[1,5-a]pyrimidine) to target enzymes like ULK1 in autophagy studies .

Q. How can researchers evaluate the compound’s potential in pharmacological studies?

Methodological Answer:

- In Vitro Assays :

- In Silico Studies :

Q. What experimental designs address conflicting solubility or stability data?

Methodological Answer:

- pH-Dependent Solubility : Test solubility in buffers (pH 1–12) to identify ionizable groups (e.g., phenolic –OH at pH >10) .

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify byproducts .

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without chemical modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.